

Managing hyperphosphatemia in mouse models treated with Pemigatinib

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Compound of Interest

Compound Name: Pemigatinib

Cat. No.: B609903

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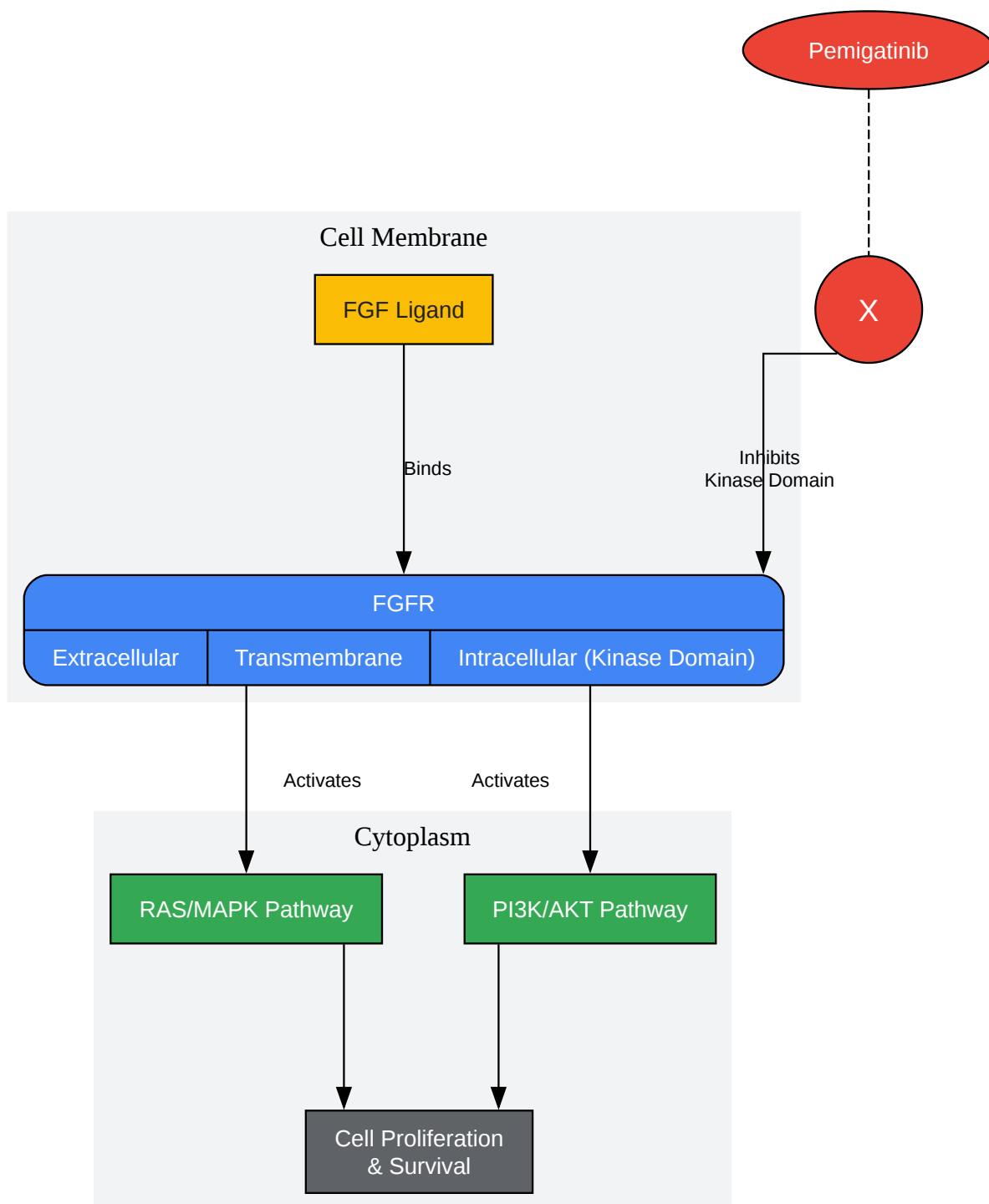
This guide provides researchers, scientists, and drug development professionals with essential information for managing hyperphosphatemia in mouse models treated with **pemigatinib**.

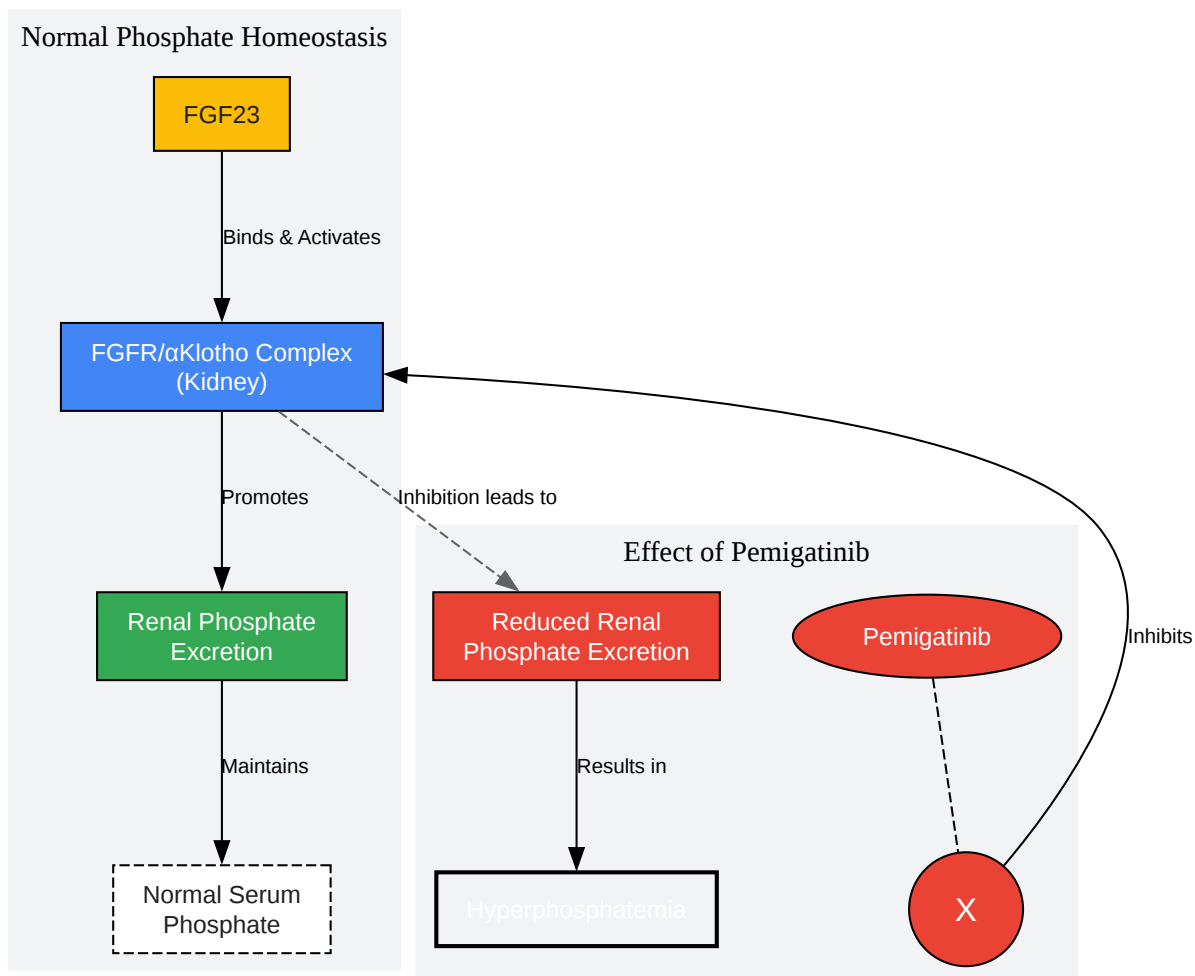
Frequently Asked Questions (FAQs)

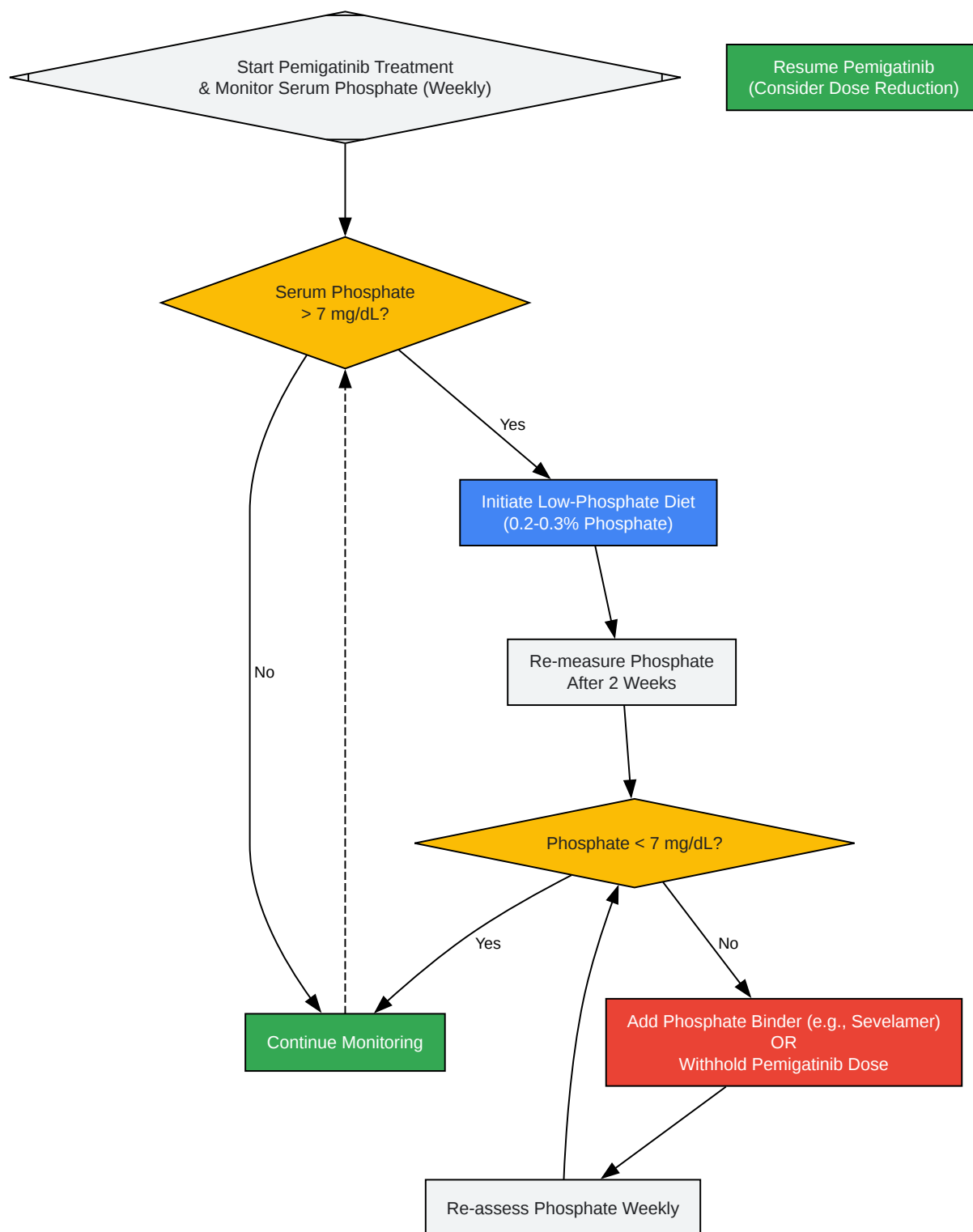
Q1: What is the mechanism of action for pemigatinib?

Pemigatinib is a potent and selective small-molecule kinase inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.^{[1][2][3][4]} In cancer cells with activating FGFR gene alterations (such as fusions, rearrangements, or amplifications), constitutive signaling through pathways like RAS/MAPK and PI3K/AKT promotes cell proliferation and survival.^{[1][2]}

Pemigatinib binds to the ATP-binding site of these receptors, blocking their phosphorylation and subsequent downstream signaling, which can decrease tumor cell growth.^{[2][3]}







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